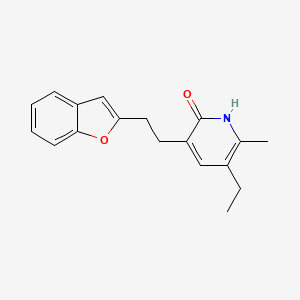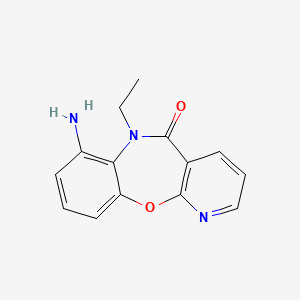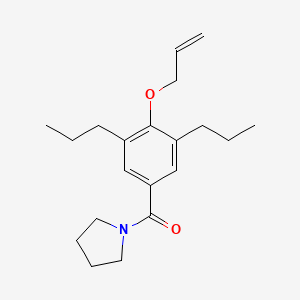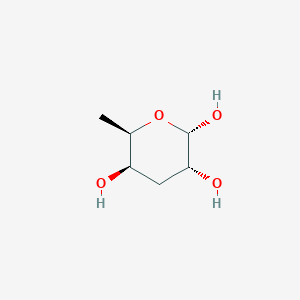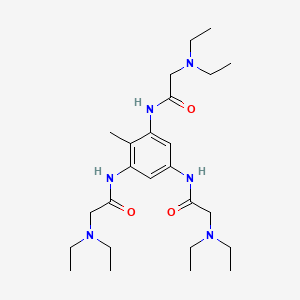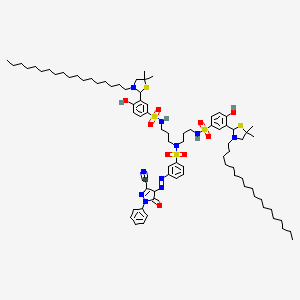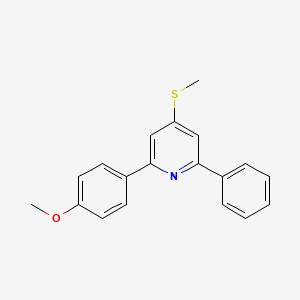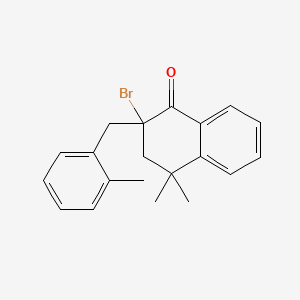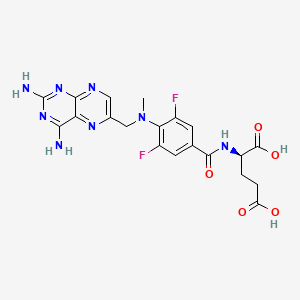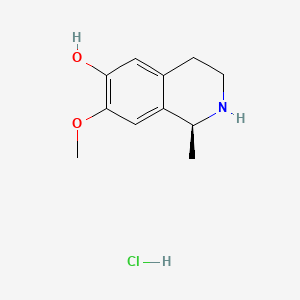
(-)-Salsoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Salsoline hydrochloride: is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a derivative of salsoline, which is found in various plant species. This compound is of interest due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Salsoline hydrochloride typically involves the reduction of salsoline. One common method is the catalytic hydrogenation of salsoline in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: (-)-Salsoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-Salsoline hydrochloride is used as a precursor for the synthesis of more complex isoquinoline derivatives. It serves as a building block in the development of new compounds with potential pharmacological activities.
Biology: In biological research, this compound is studied for its effects on various biological systems. It has been shown to interact with neurotransmitter receptors and enzymes, making it a valuable tool in neuropharmacology studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients and crop protection agents.
Mechanism of Action
The mechanism of action of (-)-Salsoline hydrochloride involves its interaction with neurotransmitter receptors and enzymes. It acts as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation affects neuronal signaling pathways, leading to changes in physiological and behavioral responses.
Comparison with Similar Compounds
Salsoline: The parent compound from which (-)-Salsoline hydrochloride is derived.
Tetrahydroisoquinoline: A reduced form of salsoline with similar pharmacological properties.
Quinoline: An oxidized derivative of salsoline with distinct chemical and biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and its ability to interact with multiple neurotransmitter systems. This makes it a versatile compound in both research and therapeutic applications.
Properties
CAS No. |
881-26-5 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
PZZVNEZKNWRZEG-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)O)OC.Cl |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



